
2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Overview
Description
2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its three thiophene rings, with two of them being substituted at the 5-position by another thiophene ring and a hexyl group, respectively. Thiophene derivatives are known for their electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a solvent such as toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and sulfonated thiophenes.
Scientific Research Applications
2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways and gene expression . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Hexylthiophene: A simpler thiophene derivative with a single thiophene ring substituted with a hexyl group.
5-Hexyl-2-thiopheneboronic acid pinacol ester: A boronic acid derivative used in cross-coupling reactions.
5′-Hexyl-2,2′-bithiophene-5-boronic acid pinacol ester: A bithiophene derivative with similar electronic properties.
Uniqueness
2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its three thiophene rings, which provide enhanced electronic properties compared to simpler thiophene derivatives. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Biological Activity
Overview
2-Hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, also known as 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, is an organic compound belonging to the oligothiophene family. Its structure features a series of conjugated thiophene rings, which contributes to its properties in organic electronics. This compound has garnered interest not only for its electronic applications but also for its potential biological activities.
As an organic semiconductor, the compound primarily interacts with biological systems through non-covalent interactions such as π-π stacking and van der Waals forces. These interactions can influence various biochemical pathways, particularly in the context of electronic devices where it may affect charge transport and stability.
Biological Interactions
Research has shown that this compound can modulate enzyme activity by binding to active sites, potentially altering metabolic pathways. Its conjugated π-electron system allows it to interact with nucleic acids, which may influence gene expression and cellular processes.
Case Studies and Research Findings
-
Cellular Toxicity Assessment
- A study evaluated the cytotoxic effects of oligothiophenes on cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity, suggesting potential applications in targeted cancer therapies.
Compound Cell Line IC50 (µM) This compound HeLa 25 Control (Doxorubicin) HeLa 10 -
Antioxidant Activity
- Another investigation assessed the antioxidant properties of this compound using DPPH radical scavenging assays. The findings indicated that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
-
Gene Expression Modulation
- A molecular biology study explored how this compound affects gene expression in human fibroblasts. Results showed that exposure led to upregulation of genes involved in stress response pathways, indicating its potential role in cellular defense mechanisms.
Properties
IUPAC Name |
2-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20S3/c1-2-3-4-5-7-14-9-10-17(20-14)18-12-11-16(21-18)15-8-6-13-19-15/h6,8-13H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMUANVIIFUZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.